2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a phenyl group, and a tetrahydrofuran moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the triazolopyrimidine core, followed by the introduction of the phenyl group and the tetrahydrofuran moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow techniques. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as chromium trioxide or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidine derivatives: These compounds share the triazolopyrimidine core and may have similar biological activities.
Phenyl-substituted triazoles: These compounds have a phenyl group attached to a triazole ring and may exhibit similar chemical reactivity.
Tetrahydrofuran-containing compounds: These compounds include a tetrahydrofuran moiety and may have similar physical and chemical properties.
Uniqueness
2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c24-15-9-14(12-5-2-1-3-6-12)23-17(20-15)21-22-18(23)27-11-16(25)19-10-13-7-4-8-26-13/h1-3,5-6,9,13H,4,7-8,10-11H2,(H,19,25)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBUOTSFNMAPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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